
6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is characterized by its unique structure, which includes a methoxy group at the 6th position, two phenyl groups at the 2nd and 3rd positions, and an aldehyde group at the 5th position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The final step involves the formylation of the indole ring to introduce the aldehyde group, often using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: 6-Methoxy-2,3-diphenyl-1H-indole-5-carboxylic acid.
Reduction: 6-Methoxy-2,3-diphenyl-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde has garnered interest in various scientific research fields due to its unique structure and reactivity:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity.
類似化合物との比較
2,3-Diphenyl-1H-indole-5-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxy-1H-indole-5-carbaldehyde: Lacks the phenyl groups, which may influence its chemical properties and applications.
2-Phenyl-1H-indole-5-carbaldehyde:
Uniqueness: 6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde stands out due to the combination of its functional groups, which confer unique chemical reactivity and potential for diverse applications. The presence of both methoxy and phenyl groups enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry.
特性
CAS番号 |
155617-63-3 |
|---|---|
分子式 |
C22H17NO2 |
分子量 |
327.4 g/mol |
IUPAC名 |
6-methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde |
InChI |
InChI=1S/C22H17NO2/c1-25-20-13-19-18(12-17(20)14-24)21(15-8-4-2-5-9-15)22(23-19)16-10-6-3-7-11-16/h2-14,23H,1H3 |
InChIキー |
CMQAIYNFPGFLCC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1C=O)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane](/img/structure/B12547697.png)
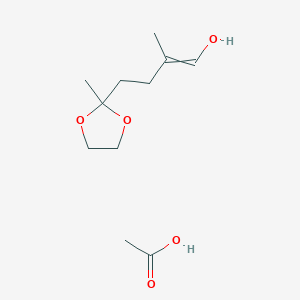
![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)
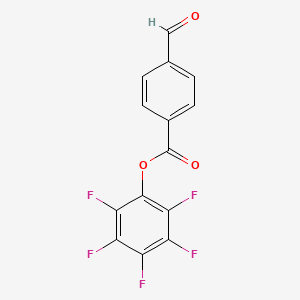
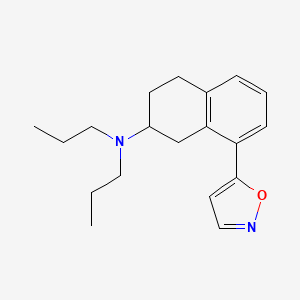
![4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12547725.png)

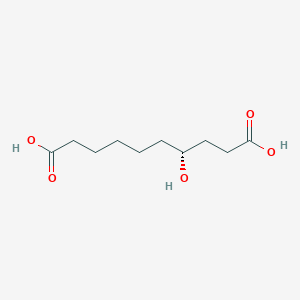
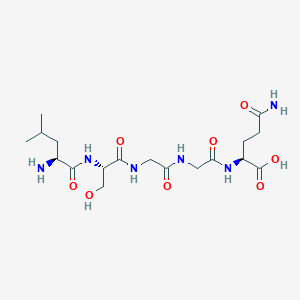

![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)
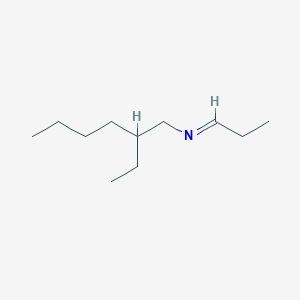
![3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol](/img/structure/B12547777.png)

